
(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of boronic acid derivatives often involves halogen-lithium exchange reactions, followed by the addition of a boron reagent. For example, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through such a process, yielding a compound with a boronic acid pKa suitable for physiological applications . Similarly, 3-borono-5-fluorobenzoic acid was synthesized using a two-step reaction involving an organic lithium reagent and subsequent oxidation . These methods could potentially be adapted for the synthesis of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid.
Molecular Structure Analysis
Fluorination and the presence of boronic groups significantly influence the molecular structure of boronic acids. For instance, fluorinated phenylenediboronic acids exhibit improved stability of cyclic semianhydrides due to fluorination and complexation with water . The crystal structure of 4-amino-3-fluorophenylboronic acid revealed a low pKa value and the potential for polymer attachment . These findings suggest that the molecular structure of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid would likely be influenced by the electron-withdrawing effects of the fluorine atom and the electron-donating effects of the methoxymethoxy group.
Chemical Reactions Analysis
Boronic acids are versatile in chemical reactions, particularly in Suzuki cross-coupling reactions, which are widely used in the synthesis of biologically active compounds and organic materials . The presence of a fluorine atom can affect the reactivity and selectivity of these reactions. For example, the synthesis of 3-borono-5-fluorobenzoic acid involves Suzuki aryl-coupling reactions . The reactivity of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid in such reactions would likely be influenced by the steric and electronic effects of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are closely related to their molecular structure. The acidity, thermal behavior, and NMR characteristics of phenylenediboronic acids have been thoroughly investigated . Fluorination affects the acidity and hydrogen bonding behavior of these compounds . The photophysical properties of 4-fluoro-2-methoxyphenyl boronic acid were studied, revealing solute-solvent interactions and hydrogen bond dynamics . These studies provide a foundation for understanding the properties of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid, which would likely exhibit similar interactions due to its structural similarities.
Scientific Research Applications
-
Sensing Applications
- Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their use in both homogeneous assays and heterogeneous detection .
- Detection can be at the interface of the sensing material or within the bulk sample . Boronic acids can be used in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
-
Chemical Building Blocks and Intermediates
-
Therapeutic Agents
-
Biochemical Tools
-
Materials for Analytical Methods
-
Controlled Release of Insulin
-
Self-Healing Materials
-
Therapeutic Agents
-
Self-Regulated Drug Delivery Systems
-
Nucleotide Adsorbents
-
Sensors for Sugars and Glyco-Proteins
-
Electrophoresis of Glycated Molecules
Safety And Hazards
As with any chemical, proper handling and precautions are essential. Boronic acids can be irritants, and exposure to skin, eyes, or inhalation should be minimized. Consult safety data sheets (SDS) for specific safety guidelines.
Future Directions
Research on boronic acids continues to explore their applications in drug discovery, catalysis, and materials science. Future studies may focus on novel synthetic methods, functionalization, and understanding their interactions with biological systems.
properties
IUPAC Name |
[3-fluoro-4-(methoxymethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-14-8-3-2-6(9(11)12)4-7(8)10/h2-4,11-12H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUNKAOADNKCOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCOC)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

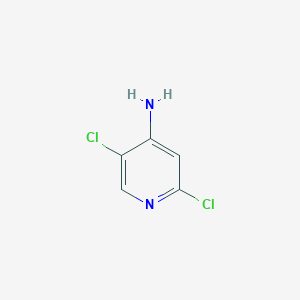
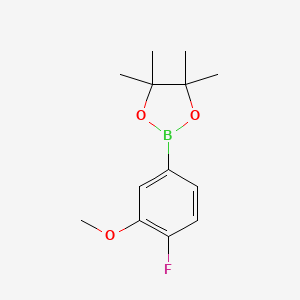
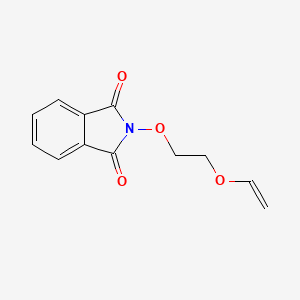
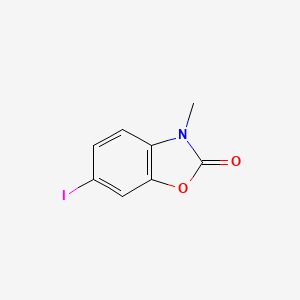
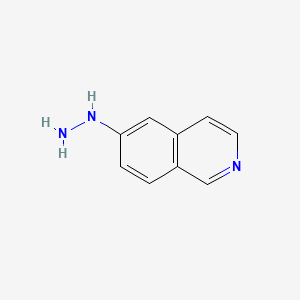
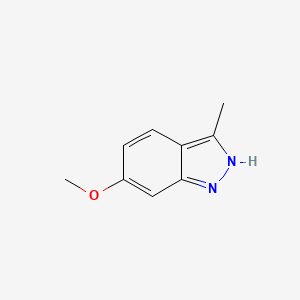
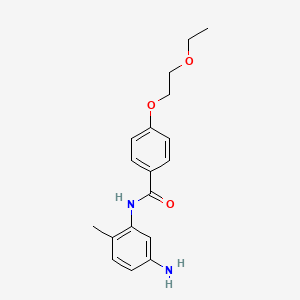
![Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1321999.png)
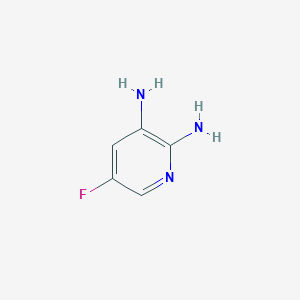
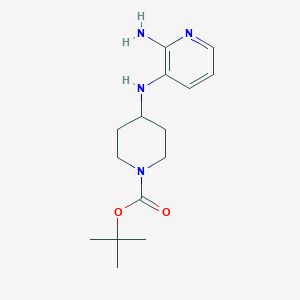
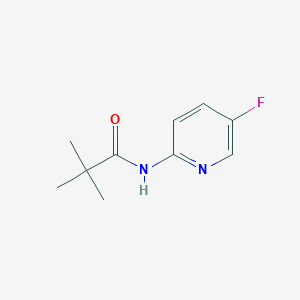
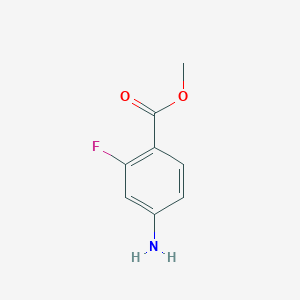
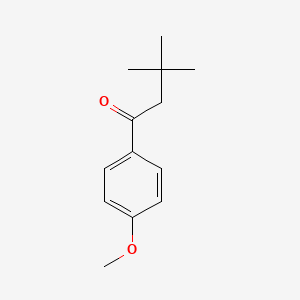
![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)